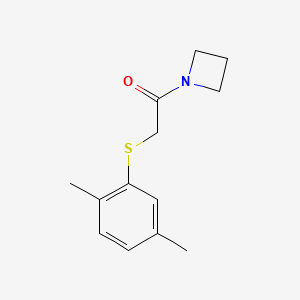
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone, also known as EPPM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. In
Mécanisme D'action
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone works by inhibiting the activity of certain enzymes in the body, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone increases the levels of neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone also works by inhibiting the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects on the body. Studies have shown that (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone can increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and memory. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has also been shown to have an anti-inflammatory effect, which can help reduce inflammation in the body. In addition, (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have an analgesic effect, which can help alleviate pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is its potential therapeutic applications in various fields. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have a significant effect on the central nervous system and cancer cells, making it a potential candidate for the development of new therapies. However, one limitation of using (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is its potential toxicity. Studies have shown that (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
Future research on (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone should focus on its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Studies should investigate the optimal dosage and administration of (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone for the treatment of neurological disorders and cancer. In addition, further research should be conducted to investigate the potential toxicity of (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone and its effects on the body. Finally, studies should investigate the potential interactions of (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone with other drugs and medications.
Conclusion:
In conclusion, (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone is a chemical compound that has been the subject of scientific research for its potential therapeutic applications in various fields. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone works by inhibiting the activity of certain enzymes in the body, which can help alleviate symptoms of neurological disorders and inhibit the growth of cancer cells. While (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has potential advantages for lab experiments, its potential toxicity should be taken into consideration. Future research on (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone should focus on its potential therapeutic applications and its effects on the body.
Méthodes De Synthèse
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone can be synthesized through a multi-step process that involves the reaction of 4-Ethoxyphenylacetonitrile with 4-Hydroxypiperidine in the presence of sodium hydride and DMF. The resulting product is then treated with acetic anhydride in the presence of pyridine to yield (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone.
Applications De Recherche Scientifique
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been the subject of scientific research for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Studies have shown that (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has also been shown to have an inhibitory effect on cancer cell growth, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
(4-ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-18-13-5-3-11(4-6-13)14(17)15-9-7-12(16)8-10-15/h3-6,12,16H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBKLZCJTLTAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)
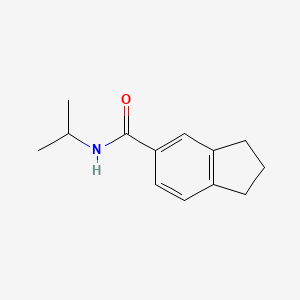
![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)

![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)
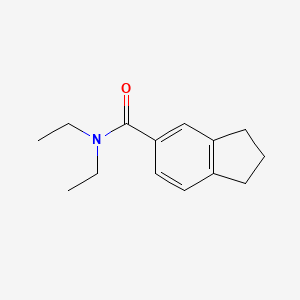
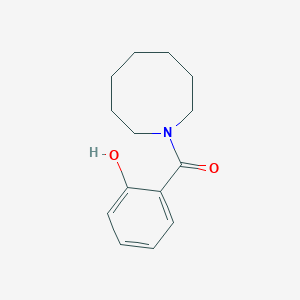
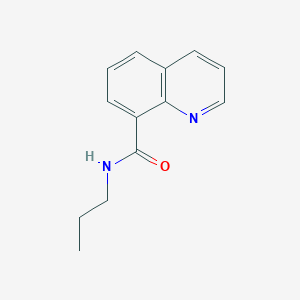
![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)

